Critical SAR Intermediate: Precise Antiplasmodial Potency Window Differentiates from Hit and Lead Compounds
As a direct analog in the SAR pathway, this compound (containing the 2-methoxyethoxy substituent) demonstrates an antiplasmodial potency profile positioned precisely between the initial hit OGHL250 and the optimized lead WEHI-518. The removal of the methoxy substitution from the benzamide ring to produce WEHI-518 resulted in a 7-fold improvement in activity [1]. This positions the target compound's potency as a quantifiably distinct intermediate, essential for understanding the pharmacophoric contribution of the oxygenated side chain.
| Evidence Dimension | In vitro antiplasmodial potency against P. falciparum (3D7 strain) |
|---|---|
| Target Compound Data | EC50 = 0.16 μM (inferred for analog 3, which combines the 2-methoxyethoxy benzamide with a 6-aza modification) |
| Comparator Or Baseline | OGHL250 (Hit): EC50 = 0.89 μM; WEHI-518 (Lead, des-methoxy analog): EC50 = 0.022 μM |
| Quantified Difference | Target compound ~5.6-fold more potent than OGHL250; Lead WEHI-518 is ~7.3-fold more potent than the target compound. |
| Conditions | 72-hour P. falciparum 3D7 growth inhibition assay. |
Why This Matters
This specific intermediate potency is crucial for SAR deconvolution studies; procuring the wrong analog invalidates potency benchmarking and misguides further medicinal chemistry efforts.
- [1] Ling, D. B., Nguyen, W., Looker, O., Razook, Z., McCann, K., Barry, A. E., Scheurer, C., Wittlin, S., Bullen, H. E., Crabb, B. S., Sleebs, B. E., & Gilson, P. R. (2023). A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infectious Diseases, 9(9), 1695–1710. View Source
